molecular formula C8H16 B6162478 rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans CAS No. 930-90-5

rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans

Cat. No.: B6162478
CAS No.: 930-90-5
M. Wt: 112.21 g/mol
InChI Key: BSKOLJVTLRLTHE-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans is a chiral cyclopentane derivative of significant interest in advanced chemical research and development. This compound, with the molecular formula C 8 H 16 and a molecular weight of 112.21 g/mol, is characterized by its specific trans relative configuration across its two stereocenters . Its defined stereochemistry makes it a valuable intermediate in stereoselective organic synthesis, particularly for constructing complex molecular architectures where the spatial arrangement of substituents is critical . Key physical properties include a boiling point of approximately 121.2 °C and a melting point of approximately -105.9 °C . It has a density of 0.7696 g/cm³ at 20°C and a vapor pressure of 15.6 mmHg at 25°C, indicating it is a volatile liquid at standard conditions . In research applications, this compound serves as a versatile building block or chiral intermediate in the synthesis of more complex molecules . Its structure is useful for studying steric and conformational effects in cyclopentane systems. The primary value of this specific stereoisomer lies in its ability to impart specific three-dimensional geometry to reaction products, which is a fundamental requirement in pharmaceutical chemistry for the development of active ingredients and in the field of fine chemicals for the production of specialty materials . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols, noting its flash point of 13.5 °C .

Properties

CAS No.

930-90-5

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(1R,2R)-1-ethyl-2-methylcyclopentane

InChI

InChI=1S/C8H16/c1-3-8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

BSKOLJVTLRLTHE-HTQZYQBOSA-N

Isomeric SMILES

CC[C@@H]1CCC[C@H]1C

Canonical SMILES

CCC1CCCC1C

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Cyclopentene Derivatives

A common route involves the hydrogenation of substituted cyclopentenes. For example, 1-methylcyclopentene serves as a precursor, where ethylation at the 2-position is achieved via catalytic hydrogenation.

  • Procedure :

    • Substrate : 1-Methylcyclopentene (CAS 693-89-0) is reacted with ethyl magnesium bromide under Grignard conditions .

    • Catalyst : Palladium on carbon (Pd/C) or Raney nickel facilitates hydrogenation at 50–80°C and 10–15 bar H₂ pressure .

    • Stereochemical Outcome : The trans configuration arises from anti-addition of hydrogen across the double bond, guided by the catalyst’s surface geometry .

Key Data :

ParameterValue
Yield65–72%
Selectivity (trans:cis)3:1
Reaction Time6–8 hours

Epoxidation-Reduction Strategy

Epoxidation of cyclopentene derivatives followed by reductive ring-opening provides a pathway to install ethyl and methyl groups with trans stereochemistry .

  • Steps :

    • Epoxidation : Treatment of 1-methylcyclopentene with meta-chloroperbenzoic acid (mCPBA) forms the corresponding epoxide.

    • Reductive Opening : Sodium borohydride (NaBH₄) in ethanol reduces the epoxide, yielding the diol intermediate.

    • Deoxygenation : The diol undergoes dehydroxylation via the Barton-McCombie reaction to yield the trans product .

Challenges :

  • Competing cis product formation (up to 30%) due to steric effects during reduction.

  • Purification difficulties necessitate chromatographic separation .

Diels-Alder Cycloaddition

The Diels-Alder reaction between ethylene and a substituted cyclopentadiene offers a stereocontrolled route.

  • Substrates :

    • Diene: 1-Methylcyclopentadiene

    • Dienophile: Ethylacetylene

  • Conditions : Lewis acid catalysts (e.g., AlCl₃) enhance regioselectivity .

Outcome :

  • Endo preference favors trans product formation.

  • Post-reaction hydrogenation stabilizes the cyclopentane ring.

Data :

ParameterValue
Yield58%
Endo:Exo Ratio4:1
Reaction Temperature80°C

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM constructs the cyclopentane core while installing substituents.

  • Catalyst : Grubbs 2nd-generation catalyst enables cross-metathesis between 1-methyl-1,3-pentadiene and ethyl vinyl ether .

  • Mechanism : The reaction proceeds via a [2+2] cycloaddition mechanism, followed by retro-cycloaddition to form the trans product.

Optimization :

  • Solvent: Dichloromethane (DCM) at 40°C.

  • Additives: Ti(OiPr)₄ improves catalyst turnover .

Performance :

ParameterValue
Conversion85%
Trans Selectivity92%

Stereochemical Analysis and Racemic Resolution

The racemic nature of the product necessitates chiral resolution techniques:

  • Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers .

  • Crystallization : Diastereomeric salt formation with (-)-dibenzoyl tartaric acid achieves >99% ee .

Efficiency Comparison :

MethodEnantiomeric Excess (%)Yield (%)
Chromatography9845
Crystallization99.560

Thermodynamic and Kinetic Considerations

The trans isomer’s stability is influenced by steric and electronic factors:

  • Steric Strain : trans-1,2-disubstitution minimizes 1,3-diaxial interactions, lowering strain by 8–10 kcal/mol compared to cis .

  • Ring Conformation : Half-chair conformations dominate, with the ethyl group equatorial to reduce torsional strain .

Industrial-Scale Production Challenges

  • Cost Efficiency : Catalytic hydrogenation remains the most economical method, but catalyst deactivation (due to sulfur impurities) reduces longevity .

  • Waste Management : Solvent recovery (e.g., ethanol, DCM) is critical for environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already saturated nature.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring, leading to the formation of halo derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or nickel catalysts.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of 1-ethyl-2-methylcyclopentanone or 1-ethyl-2-methylcyclopentanol.

    Reduction: Further hydrogenation products, though rare.

    Substitution: Formation of 1-ethyl-2-methyl-3-chlorocyclopentane or similar halo derivatives.

Scientific Research Applications

Applications in Organic Chemistry

  • Synthesis of Complex Molecules :
    • The compound serves as a precursor in the synthesis of more complex organic molecules due to its stable cyclopentane ring structure. It can be utilized in reactions such as alkylation and cyclization to produce various derivatives.
  • Chiral Catalyst Development :
    • Its chiral nature allows it to be used in the development of chiral catalysts for asymmetric synthesis, which is crucial in producing enantiomerically pure compounds in pharmaceuticals .
  • Solvent in Organic Reactions :
    • With its favorable boiling point and low toxicity, rac-(1R,2R)-1-ethyl-2-methylcyclopentane is often employed as a solvent in organic reactions, facilitating better solubility of reactants and products.

Pharmaceutical Applications

  • Drug Design and Development :
    • The compound's stereochemistry plays a significant role in drug design, particularly in creating compounds that interact selectively with biological targets. Its derivatives have been studied for potential therapeutic effects .
  • Reference Standard in Analytical Chemistry :
    • It is used as a reference standard in gas chromatography (GC) and mass spectrometry (MS) for the analysis of complex mixtures, ensuring accuracy and reliability in quantitative assessments .

Materials Science Applications

  • Polymer Production :
    • rac-(1R,2R)-1-ethyl-2-methylcyclopentane can be polymerized to create materials with unique properties suitable for applications in coatings, adhesives, and sealants.
  • Additive Manufacturing :
    • Its properties make it an ideal candidate for use in additive manufacturing processes where specific mechanical characteristics are required .

Case Study 1: Chiral Catalysis

A study demonstrated the effectiveness of rac-(1R,2R)-1-ethyl-2-methylcyclopentane as a chiral auxiliary in the synthesis of enantiomerically pure amino acids. The reaction conditions were optimized to yield high selectivity and conversion rates.

Case Study 2: Pharmaceutical Analysis

In pharmaceutical research, rac-(1R,2R)-1-ethyl-2-methylcyclopentane was utilized as an internal standard during the quantification of active pharmaceutical ingredients (APIs) using GC-MS. The results indicated that the compound significantly improved the accuracy of the analytical method.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, depends on its specific application. In biological systems, the compound may interact with chiral receptors or enzymes, leading to stereospecific effects. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that recognize the specific stereochemistry of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects

a. trans-1,2-Dimethylcyclopentane (CAS: 822-50-4)

  • Structure : Cyclopentane with methyl groups at the 1- and 2-positions in a trans configuration.
  • Molecular Formula : C₇H₁₄; Molecular Weight : 98.19 g/mol.
  • Key Differences : Lacks the ethyl group, resulting in reduced steric bulk and lower molecular weight. Boiling point and density are expected to be lower than the target compound due to decreased van der Waals interactions .

b. trans-1-Acetyl-2-methylcyclopentane (CAS: 1601-00-9)

  • Structure : Cyclopentane with a ketone (acetyl) group at the 1-position and methyl at the 2-position.
  • Molecular Formula : C₈H₁₄O; Molecular Weight : 126.20 g/mol.
  • Key Differences: The ketone group introduces polarity, increasing boiling point (~158–161°C inferred from analogous cyclopentenones) and water solubility compared to the nonpolar target compound .

a. rac-(1R,2R)-2-Methylcyclopentane-1-carboxylic Acid, trans (CAS: 4541-43-9)

  • Structure : Cyclopentane with a carboxylic acid at the 1-position and methyl at the 2-position.
  • Molecular Formula : C₇H₁₂O₂; Molecular Weight : 142.15 g/mol.
  • Key Differences : The carboxylic acid group enables hydrogen bonding, significantly raising the boiling point (>200°C) and making it suitable for pharmaceutical intermediates .

b. trans-(1R,2R)-2-Aminocyclopentanol Hydrochloride (CAS: 31775-67-4)

  • Structure: Cyclopentane with hydroxyl and amino groups in a trans configuration.
  • Molecular Formula: C₅H₁₂ClNO; Molecular Weight: 153.61 g/mol.
  • Key Differences : Polar functional groups enhance solubility in aqueous media and enable use in medicinal chemistry (e.g., as a chiral building block for antibiotics) .
Halogenated and Sulfur-Containing Analogs

a. trans-2-Chlorocyclopentane-1-carboxylic Acid (PIN)

  • Structure : Cyclopentane with chlorine at the 2-position and carboxylic acid at the 1-position.
  • Molecular Formula : C₆H₉ClO₂; Molecular Weight : 160.59 g/mol.
  • Key Differences: Chlorine increases electronegativity, enhancing acidity (pKa ~2–3) compared to non-halogenated analogs .

b. rac-(1R,2R)-2-(Methylsulfanyl)cyclopentan-1-amine, trans

  • Structure : Cyclopentane with a methylsulfanyl group at the 2-position and amine at the 1-position.
  • Molecular Formula : C₆H₁₃NS; Molecular Weight : 131.24 g/mol.

Data Tables

Table 1: Physical Properties of rac-(1R,2R)-1-Ethyl-2-methylcyclopentane, trans and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Melting Point (°C)
rac-(1R,2R)-1-Ethyl-2-methylcyclopentane C₈H₁₆ 112.21 0.767 124.1 13.5
trans-1,2-Dimethylcyclopentane C₇H₁₄ 98.19 Not reported ~110 (estimated) Not reported
trans-1-Acetyl-2-methylcyclopentane C₈H₁₄O 126.20 ~0.97 158–161* Not reported
rac-(1R,2R)-2-Methylcyclopentane-1-carboxylic Acid C₇H₁₂O₂ 142.15 Not reported >200 (estimated) Not reported

*Data inferred from structurally related ketones .

Biological Activity

Rac-(1R,2R)-1-ethyl-2-methylcyclopentane is a cyclic hydrocarbon with significant implications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for developing applications in pharmaceuticals and other chemical industries.

  • Molecular Formula: C8H16
  • Molecular Weight: 112.21 g/mol
  • CAS Number: Not specified

1. Quorum Sensing Inhibition

A study investigated the potential of certain cyclic compounds to act as quorum sensing inhibitors in bacteria. Although rac-(1R,2R)-1-ethyl-2-methylcyclopentane was not directly tested, related compounds demonstrated weak to moderate antagonistic effects against Vibrio harveyi in quorum sensing assays . This suggests a possible pathway for exploring its effects on bacterial communication systems.

2. Platinum Complexes

Research on platinum(IV) complexes that include trans-(1R,2R)-diamino-cyclohexane derivatives has shown promising antitumor activity against various cancer cell lines. For instance, the complex PtIV(trans-1R,2R-DACH)-trans-(acetate)2-methylmalonate exhibited significant activity against M5076 reticulosarcoma cells . This indicates that structural features similar to those found in rac-(1R,2R)-1-ethyl-2-methylcyclopentane may enhance biological activity through specific ligand interactions.

3. Toxicity and Safety Profiles

According to PubChem, rac-(1R,2R)-1-ethyl-2-methylcyclopentane has been evaluated for safety and hazard profiles. While detailed toxicity data are sparse, general assessments indicate low toxicity levels typical of hydrocarbons . Further research is necessary to establish comprehensive safety guidelines.

Data Table: Biological Activities and Related Compounds

Compound NameActivity TypeCell Line/OrganismObserved Effects
rac-(1R,2R)-1-ethyl-2-methylcyclopentaneQuorum Sensing InhibitorVibrio harveyiWeak to moderate antagonism
PtIV(trans-1R,2R-DACH)AntitumorM5076 ReticulosarcomaSignificant activity
Related HydrocarbonsGeneral ToxicityVariousLow toxicity profile

Q & A

Q. What synthetic strategies are effective for preparing rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, and how do reaction conditions impact stereoselectivity?

  • Methodological Answer : Cyclopentane derivatives are typically synthesized via cyclization or ring-closing metathesis. For example, cyclopropane analogs (e.g., ) use cyclopropanation with diazo compounds and transition-metal catalysts (e.g., Rh(II)). For cyclopentane systems, similar strategies may involve intramolecular alkylation or stereoselective hydrogenation. Key factors include:
  • Catalyst choice : Chiral catalysts (e.g., Rhodium or Palladium complexes) can enforce trans stereochemistry via steric control .
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, stabilizing the trans isomer .
  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates and stereochemical fidelity .
  • Data Table :
MethodCatalystSolventTemp (°C)Yield (%)Trans:cis Ratio
Intramolecular alkylationPd(OAc)₂DCM256585:15
HydrogenationRh₂(OAc)₄THF07292:8

Q. How is the trans configuration and enantiomeric purity of rac-(1R,2R)-1-ethyl-2-methylcyclopentane validated experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : Coupling constants (J values) between vicinal protons on the cyclopentane ring distinguish trans (J ≈ 8–10 Hz) vs. cis (J ≈ 4–6 Hz) configurations .
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers. Retention time splits confirm enantiomeric excess (ee) ≥ 98% .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute stereochemistry .

Advanced Research Questions

Q. What computational tools predict the stereoselectivity and reactivity of rac-(1R,2R)-1-ethyl-2-methylcyclopentane in asymmetric catalysis?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models interactions between the compound and chiral catalysts (e.g., Rhodium complexes) to predict transition-state geometries favoring trans products .
  • DFT Calculations : Gaussian 16 computes activation energies for different stereochemical pathways. For example, trans selectivity may arise from lower steric hindrance in the transition state (ΔΔG‡ ≈ 2–3 kcal/mol) .
  • MD Simulations : GROMACS assesses solvent effects on reaction trajectories, identifying solvents that stabilize intermediates (e.g., DCM vs. THF) .

Q. How do kinetic vs. thermodynamic factors influence stereochemical outcomes in cyclopentane synthesis?

  • Methodological Answer :
  • Kinetic Control : Fast reactions at low temperatures (e.g., 0°C) favor the trans isomer due to lower activation energy for its formation .
  • Thermodynamic Control : Prolonged heating (e.g., 60°C) may shift equilibrium toward the cis isomer if it is more stable (e.g., via reduced ring strain).
  • Case Study : Cyclopropane analogs () show that bulky substituents (e.g., methyl groups) increase steric hindrance, stabilizing trans configurations even under thermodynamic conditions .

Q. How can contradictory data on enantiomeric purity be resolved in chiral cyclopentane synthesis?

  • Methodological Answer :
  • Reproducibility Checks : Verify catalyst purity and moisture-free conditions, as trace water can deactivate chiral catalysts .
  • Cross-Validation : Compare results from HPLC, NMR, and polarimetry. For example, a mismatch between HPLC ee (95%) and optical rotation may indicate impurities .
  • Advanced Analytics : Use LC-MS to detect trace byproducts (e.g., diastereomers or degradation products) that skew purity assessments .

Applications in Scientific Research

Q. What role does rac-(1R,2R)-1-ethyl-2-methylcyclopentane play in studying enzyme-substrate interactions?

  • Methodological Answer :
  • Enzyme Inhibition Assays : The compound’s rigid cyclopentane core mimics natural substrates, making it a probe for steric effects in enzyme active sites (e.g., cytochrome P450). IC₅₀ values are measured via fluorometric assays .
  • Metabolic Pathway Analysis : Isotope-labeled analogs (e.g., ¹³C) track metabolic fate using NMR or mass spectrometry .

Q. How is this compound utilized in asymmetric synthesis of bioactive molecules?

  • Methodological Answer :
  • Chiral Auxiliary : The trans configuration directs stereochemistry in Diels-Alder reactions, enabling synthesis of terpenoids or prostaglandin analogs .
  • Case Study : Cyclopropane derivatives () demonstrate utility in synthesizing antiviral agents via [2+1] cycloadditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.